2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde
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Overview
Description
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is characterized by the presence of methoxy groups at the 2 and 5 positions, a pyrrolidinyl group at the 4 position, and an aldehyde group on the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the pyrrolidinyl group, making it less reactive in certain biological contexts.
4-Pyrrolidinobenzaldehyde: Lacks the methoxy groups, affecting its chemical properties and reactivity.
Uniqueness
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde is unique due to the combination of methoxy and pyrrolidinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-8-11(14-5-3-4-6-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYKEKQDQZMXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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